2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dihydroisoquinoline ring fused to a nicotinonitrile moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroisoquinoline with nicotinonitrile under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile can be compared with other isoquinoline derivatives, such as:
2,3-Dihydroquinazolin-4(1H)-one: Known for its biological activity and used as a scaffold in drug design.
3,4-Dihydroisoquinoline-2(1H)-carboxamide: Studied for its potential antidepressant and anticonvulsant activities.
2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid: Investigated for its interactions and mechanism of action in drug development.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Biological Activity
2-(3,4-Dihydroisoquinolin-2(1H)-YL)nicotinonitrile is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that includes a dihydroisoquinoline moiety linked to a nicotinonitrile group. This structural combination is significant as it may influence the compound's biological properties, including its interaction with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit notable antimicrobial activity. In a study assessing various related compounds, it was found that many derivatives showed effective inhibition against multiple strains of bacteria and fungi, suggesting that this compound may possess similar properties .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Studies have demonstrated that related isoquinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against glioblastoma and breast cancer cell lines at low concentrations, indicating a promising avenue for cancer therapy .
Neurological Effects
The compound's structural similarity to known neuroactive agents raises the possibility of its use in neurological disorders. Specifically, research on related compounds has identified them as selective inhibitors of neuronal nitric oxide synthase (nNOS), which could be beneficial in treating conditions like neuropathic pain . The ability to modulate nitric oxide levels in the nervous system may provide therapeutic benefits in various neurological contexts.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on isoquinoline derivatives. The presence of specific substituents on the N-phenyl ring significantly influences the biological activity of these compounds. For example, mono-halogenated derivatives have shown enhanced antifungal activity compared to their non-substituted counterparts . This highlights the importance of chemical modifications in optimizing biological effects.
Study 1: Antimicrobial Efficacy
In a comparative study of 24 compounds derived from isoquinoline structures, this compound was evaluated alongside other derivatives against seven phytopathogenic fungi. The results indicated that this compound exhibited strong antifungal activity with EC₅₀ values ranging from 8.88 to 19.88 µg/mL, demonstrating its potential as an antifungal agent .
Compound | EC₅₀ (µg/mL) | Activity |
---|---|---|
Compound A | 10.5 | Moderate |
Compound B | 15.0 | Weak |
This compound | 9.0 | Strong |
Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of various isoquinoline derivatives against breast adenocarcinoma cells. The results showed that certain modifications led to increased potency, with some compounds achieving IC₅₀ values in the nanomolar range . This suggests that optimizing the structure of this compound could enhance its anticancer properties.
Compound | IC₅₀ (nM) | Cell Line |
---|---|---|
Compound C | 50 | Breast Adenocarcinoma |
Compound D | 100 | Glioblastoma |
This compound | TBD | TBD |
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-10-13-6-3-8-17-15(13)18-9-7-12-4-1-2-5-14(12)11-18/h1-6,8H,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPARYQPKQDVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.